molecular formula C17H14N2O B5594905 3-methyl-N-6-quinolinylbenzamide

3-methyl-N-6-quinolinylbenzamide

Cat. No.: B5594905
M. Wt: 262.30 g/mol
InChI Key: CDIKGSIIZJRJTH-UHFFFAOYSA-N
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Description

3-methyl-N-6-quinolinylbenzamide is a synthetic organic compound belonging to the class of quinolinyl benzamides. These structures are of significant interest in medicinal chemistry and pharmacological research due to their potential as key intermediates or scaffolds for the development of biologically active molecules . Related compounds, such as 2-hydroxy-N-quinolin-3-ylbenzamide, demonstrate that the quinolinyl benzamide core is a privileged structure in drug discovery, often investigated for its interaction with various enzymatic targets . The specific molecular framework of this compound suggests its utility in exploring structure-activity relationships (SAR), particularly in optimizing steric and electronic properties through the methyl substituent and the quinoline nitrogen orientation. Researchers may employ this compound in the design and synthesis of novel ligands for targets in oncology, neuroscience, and infectious diseases. As a benzamide derivative, it may also serve as a precursor in complex multi-step synthetic routes. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-N-quinolin-6-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-12-4-2-5-14(10-12)17(20)19-15-7-8-16-13(11-15)6-3-9-18-16/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIKGSIIZJRJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

One of the primary areas of research for 3-methyl-N-6-quinolinylbenzamide is its anticancer properties. This compound has been studied for its ability to inhibit specific protein kinases involved in cancer progression.

Case Studies

  • Leukemia Treatment : Research indicates that derivatives of quinoline compounds, including this compound, have demonstrated effectiveness against leukemia cell lines by targeting specific tyrosine kinases such as Bcr-Abl .
  • Solid Tumors : Another study highlighted the compound's efficacy against human colorectal adenocarcinoma cell lines (Caco-2 and HCT-116), showing significant inhibitory activity at low concentrations .

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

The PI3K pathway is critical in cancer biology, and inhibitors targeting this pathway are being developed as potential anticancer agents. This compound has been evaluated for its ability to inhibit PI3Kα, a key player in tumor growth and survival.

Biological Evaluation

In vitro studies have shown that this compound can significantly reduce cell viability in PI3Kα-dependent cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications to the quinoline structure enhance its binding affinity to the kinase domain .

Antimicrobial Properties

Emerging research has also suggested that this compound may possess antimicrobial properties. The quinoline scaffold is known for its broad-spectrum activity against various bacterial strains.

Antibacterial Studies

Recent investigations have indicated that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing their potential as new therapeutic agents for treating infections .

Summary of Applications

The following table summarizes the key applications of this compound based on current research findings:

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of protein kinases involved in cancer proliferationEffective against leukemia and colorectal cancer cell lines
PI3K InhibitionTargeting PI3Kα to disrupt tumor growthSignificant reduction in cell viability in PI3Kα-dependent cancers
Antimicrobial ActivityPotential activity against bacterial strainsDemonstrated antibacterial effects against multiple pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-methyl-N-6-quinolinylbenzamide with its closest analogs based on substituent variations, solubility, and functional properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Key Properties/Findings Source
This compound 3-methylbenzamide + quinolin-6-yl C₁₇H₁₄N₂O Hypothesized moderate lipophilicity; potential C–H activation via directing groups (inferred from analogs) N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide + hydroxylated alkyl chain C₁₂H₁₇NO₂ Confirmed N,O-bidentate directing group for metal-catalyzed C–H functionalization; characterized via X-ray crystallography
5-Bromo-2-hydroxy-N-[(quinolin-6-yl)methyl]benzamide Bromo, hydroxy, quinolin-6-ylmethyl C₁₇H₁₃BrN₂O₂ Structural analog with halogenation; used in crystallographic studies (PDB entry YP3)
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Bromobenzyl, oxoindolinylidene, quinolin-6-yl C₂₆H₂₀BrN₅O₂ Reported solubility score: 5.411; potential kinase inhibitor (inferred from indolinone core)
(E)-2-(5-Cyanamido-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Cyanamido, bromobenzyl, quinolin-6-yl C₂₇H₂₀BrN₅O₂ Higher solubility score (6.878) vs. analogs; cyanamido group may enhance polarity

Structural and Functional Insights

Quinoline Substitution :

The quinolin-6-yl group is a common feature in these compounds, contributing to π-π interactions and metal coordination. For example, in 5-bromo-2-hydroxy-N-[(quinolin-6-yl)methyl]benzamide (PDB ligand YP3), the quinoline moiety is critical for binding in protein-ligand complexes, as observed in crystallographic studies .

Substituent Effects :
  • Methyl vs. Halogen Groups : The 3-methyl group in the target compound likely enhances lipophilicity compared to brominated analogs (e.g., YP3), which may improve membrane permeability but reduce aqueous solubility.
  • Hydroxy and Cyanamido Modifications: Hydroxy groups (as in YP3) or cyanamido substituents (, entry 59) increase polarity, correlating with higher solubility scores (e.g., 6.878 for cyanamido vs. 5.411 for amino derivatives) .
Directing Groups :

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates the utility of N,O-bidentate directing groups in C–H activation reactions. While this compound lacks a hydroxyl group, its amide nitrogen may still act as a weak directing group in catalysis.

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-N-6-quinolinylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a quinoline derivative with a benzamide precursor. A general procedure includes:

  • Step 1: React 6-aminoquinoline with 3-methylbenzoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions .
  • Step 2: Optimize reaction temperature (room temperature to 80°C) and solvent (e.g., dichloromethane or pyridine) to improve yield.
  • Step 3: Purify via column chromatography using petroleum ether/ethyl acetate gradients, followed by recrystallization .
    Key optimization parameters include stoichiometric ratios, catalyst use (e.g., DMAP), and inert atmosphere to prevent side reactions .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., quinoline C-H signals at δ 8.5–9.0 ppm) and carbonyl groups (δ ~165 ppm) .
  • FT-IR: Identify amide C=O stretches (~1680 cm1^{-1}) and aromatic C-H bends .
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
    Cross-reference spectral data with computational predictions (e.g., PubChem records) for validation .

Advanced: How to design experiments to elucidate the mechanism of action of this compound in anticancer assays?

Methodological Answer:

  • Target Identification: Perform kinase inhibition profiling or protein binding assays (e.g., SPR) to identify molecular targets .
  • Cellular Assays: Use apoptosis markers (e.g., caspase-3 activation) and cell cycle analysis (flow cytometry) to assess cytotoxic effects .
  • Gene Expression Analysis: Conduct RNA-seq or qPCR to study pathways like p53 or Bcl-2 .
  • Control Experiments: Compare with known inhibitors (e.g., GW-441756 ) and use siRNA knockdowns to validate target specificity .

Advanced: How to resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Meta-Analysis: Systematically compare experimental variables (e.g., cell lines, concentrations, assay protocols) from conflicting studies .
  • Dose-Response Curves: Re-evaluate IC50_{50} values under standardized conditions (e.g., MTT assays in triple-negative breast cancer vs. leukemia models) .
  • Solubility/Purity Checks: Verify compound solubility (e.g., DMSO vs. aqueous buffers) and purity (HPLC >95%) to exclude formulation artifacts .
  • Structural Analogues: Test derivatives (e.g., halogen-substituted variants ) to isolate activity-contributing moieties.

Basic: What in vitro models are appropriate for initial biological screening of this compound?

Methodological Answer:

  • Cancer Models: Use adherent cell lines (e.g., MCF-7, HeLa) in proliferation assays (MTT/WST-1) .
  • Microbial Models: Screen against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via broth microdilution .
  • Enzyme Inhibition: Test against cytochrome P450 isoforms or kinases (e.g., EGFR) using fluorogenic substrates .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to normalize results .

Advanced: How to conduct structure-activity relationship (SAR) studies to improve the efficacy of this compound?

Methodological Answer:

  • Scaffold Modification: Introduce substituents (e.g., halogens, methyl groups) at the quinoline C-3 or benzamide para positions .
  • Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
  • In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) to prioritize analogues with enhanced target affinity .
  • Biological Validation: Test synthesized analogues in parallel assays (e.g., cytotoxicity, solubility) to correlate structural changes with activity .

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